molecular formula C20H15BrN2O2S B3831036 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile

Cat. No. B3831036
M. Wt: 427.3 g/mol
InChI Key: FSGKHCWZBYLSIV-DHDCSXOGSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as BPTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPTAA belongs to the class of compounds known as acrylonitriles, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also readily available for purchase from chemical suppliers. However, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and potency. Another area of research is the investigation of the potential of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile as a combination therapy with other anticancer agents. Additionally, the mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile needs to be further elucidated to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been found to possess anticancer, antifungal, and antibacterial properties, and its mechanism of action involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has several advantages for lab experiments, but it also has limitations, including its low solubility in aqueous solutions. Future research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile should focus on the development of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and potency, investigation of its potential as a combination therapy with other anticancer agents, and further elucidation of its mechanism of action.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has also been found to inhibit the growth of several pathogenic fungi and bacteria, indicating its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGKHCWZBYLSIV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5231432

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile
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2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile
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2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile
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2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile

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